Caramiphen
Übersicht
Beschreibung
Caramiphen is an anticholinergic drug primarily used in the treatment of Parkinson’s disease. It is also used in combination with phenylpropanolamine as a cough suppressant and nasal decongestant to treat symptoms associated with respiratory illnesses such as colds, allergies, hay fever, and sinusitis .
Wissenschaftliche Forschungsanwendungen
Caramiphen hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung in Studien zur Veresterung und Anticholinergika-Aktivität eingesetzt.
Biologie: Untersucht auf seine Auswirkungen auf Neurotransmittersysteme und seine potenziellen neuroprotektiven Eigenschaften.
Medizin: Wird zur Behandlung der Parkinson-Krankheit und als Hustenstiller und Nasenspray eingesetzt.
Industrie: Wird in der Formulierung von pharmazeutischen Produkten für Atemwegserkrankungen eingesetzt
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es als Muskarinantagonist wirkt. Es bindet an muskarinische Acetylcholinrezeptoren und hemmt die Wirkung von Acetylcholin, einem Neurotransmitter, der an verschiedenen physiologischen Prozessen beteiligt ist. Diese Hemmung führt zu einer Reduktion der Symptome der Parkinson-Krankheit und bietet Linderung von Husten und verstopfter Nase .
Ähnliche Verbindungen:
Atropin: Ein weiterer Muskarinantagonist, der zur Behandlung von Bradykardie und als Präanästhetikum zur Reduktion der Speichelsekretion eingesetzt wird.
Scopolamin: Wird zur Behandlung von Reisekrankheit und postoperativer Übelkeit und Erbrechen eingesetzt.
Benztropin: Wird zur Behandlung der Parkinson-Krankheit und medikamenteninduzierter extrapyramidaler Symptome eingesetzt
Einzigartigkeit von this compound: this compound ist einzigartig in seiner Doppelfunktion als Anticholinergikum und Hustenstiller. Seine Kombination mit Phenylpropanolamin verstärkt seine Wirksamkeit bei der Behandlung von Atemwegserkrankungen und macht es zu einer vielseitigen Verbindung in der Neurologie und Atemwegsmedizin .
Wirkmechanismus
Target of Action
Caramiphen is primarily a muscarinic antagonist . It binds to the sigma-1 receptor with an IC50 value of 25 nM . The muscarinic receptors are a type of G protein-coupled receptor that are widely distributed in the body and play various roles, including regulation of heart rate and smooth muscle contraction .
Mode of Action
As a muscarinic antagonist, this compound works by blocking the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system . By inhibiting the action of acetylcholine, this compound can reduce the activity of the parasympathetic nervous system, which controls bodily functions such as heart rate, digestion, and salivation .
Biochemical Pathways
As a muscarinic antagonist, it is likely to affect pathways involving acetylcholine and its receptors
Result of Action
this compound has been used in the treatment of Parkinson’s disease and as a cough suppressant and nasal decongestant . Its anticholinergic action can help to reduce the symptoms of Parkinson’s disease, such as tremors and muscle stiffness . As a cough suppressant and nasal decongestant, it can help to alleviate symptoms associated with respiratory illnesses .
Biochemische Analyse
Biochemical Properties
Caramiphen is known to interact with the sigma-1 receptor, with an IC50 value of 25 nM . This interaction is crucial for its role in biochemical reactions. The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the mitochondria-associated ER membrane (MAM). It is involved in ion channel regulation, cell survival, and synaptic plasticity, which are critical for neuroplasticity and cellular homeostasis .
Cellular Effects
This compound, due to its anticholinergic properties, can influence various types of cells and cellular processes. For instance, it has been shown to suppress behavioral seizures in rats when administered after exposure to soman, a nerve gas . This suggests that this compound can influence neuronal function and signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the sigma-1 receptor . This binding can influence the activity of various ion channels, proteins, and enzymes, thereby affecting cellular function. For example, it has been shown to reduce NMDA-evoked currents in a dose-dependent manner, while facilitating GABA-evoked currents at lower concentrations . This suggests that this compound can modulate neurotransmission at the molecular level .
Dosage Effects in Animal Models
In animal models, this compound has shown protective efficacy against soman-induced seizures and neuropathology, even when administered 60 minutes after soman exposure
Subcellular Localization
Given its known interactions with the sigma-1 receptor, which is a chaperone protein at the endoplasmic reticulum (ER), it is likely that this compound localizes to the ER
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Caramiphen kann durch Veresterung von 1-Phenylcyclopentancarbonsäure mit 2-(Diethylamino)ethanol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Dehydratisierungsmittels wie Thionylchlorid oder Dicyclohexylcarbodiimid (DCC), um die Bildung der Esterbindung zu erleichtern .
Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Synthese von this compound ähnliche Veresterungsprozesse umfassen, jedoch in größerem Maßstab mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen: Caramiphen unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann zu entsprechenden Carbonsäuren oder Ketonen oxidiert werden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole oder Amine umwandeln.
Substitution: this compound kann nucleophile Substitutionsreaktionen eingehen, bei denen die Estergruppe durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nucleophile wie Hydroxidionen (OH-) oder Amine können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden:
Oxidation: Carbonsäuren oder Ketone.
Reduktion: Alkohole oder Amine.
Substitution: Verschiedene substituierte Ester oder Amide.
Vergleich Mit ähnlichen Verbindungen
Atropine: Another muscarinic antagonist used in the treatment of bradycardia and as a pre-anesthetic to reduce salivation.
Scopolamine: Used to treat motion sickness and postoperative nausea and vomiting.
Benztropine: Used in the treatment of Parkinson’s disease and drug-induced extrapyramidal symptoms
Uniqueness of Caramiphen: this compound is unique in its dual role as an anticholinergic agent and a cough suppressant. Its combination with phenylpropanolamine enhances its efficacy in treating respiratory illnesses, making it a versatile compound in both neurology and respiratory medicine .
Eigenschaften
IUPAC Name |
2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAIGZWCDGNZGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022729 | |
Record name | Caramiphen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77-22-5 | |
Record name | Caramiphen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Caramiphen [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caramiphen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11504 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Caramiphen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Caramiphen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.922 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARAMIPHEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97J7NP0XJY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.